
2,5-Bis(trifluoroacetyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:
Bromination: The compound can react with molecular bromine to form omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: It can undergo cyclocondensation reactions with hydroxylamine hydrochloride to form isoxazole derivatives.
Common Reagents and Conditions
Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.
Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: Isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluoroacetyl)cyclopentanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexanone: Similar in structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,6-Bis(trifluoroacetyl)cyclohexanone: Another similar compound with trifluoroacetyl groups at different positions on the cyclohexanone ring.
Uniqueness
2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C9H6F6O3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2 |
InChI-Schlüssel |
OWSJTDJLJPRMHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
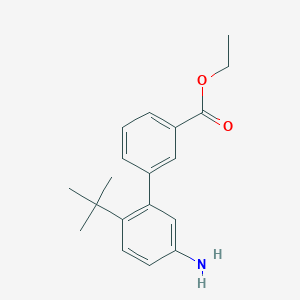


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)

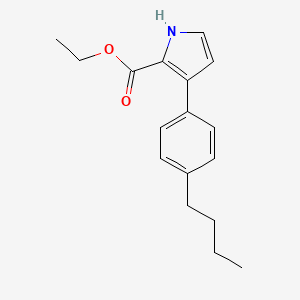

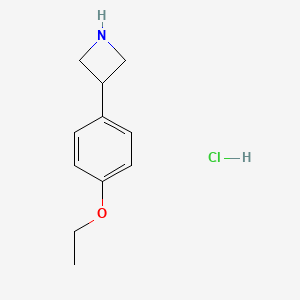
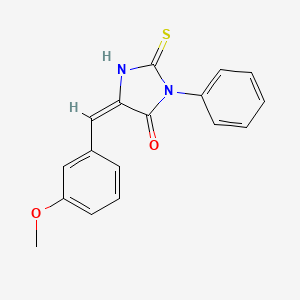
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
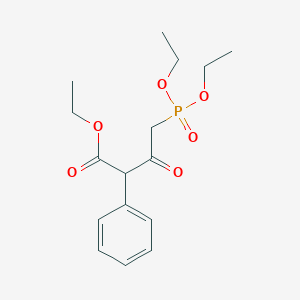
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
